molecular formula C9H7BrN2 B040456 3-(2-bromophenyl)-1H-pyrazole CAS No. 114382-20-6

3-(2-bromophenyl)-1H-pyrazole

Cat. No. B040456
CAS RN: 114382-20-6
M. Wt: 223.07 g/mol
InChI Key: VDHTYVJAQNZWTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-bromophenyl)-1H-pyrazole derivatives involves various strategies, including the condensation of thiophene chalcone and hydrazine hydrate, as well as multicomponent transformations. For example, the synthesis of related compounds, such as 3-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline, has been reported using condensation reactions (Sathish et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-(2-bromophenyl)-1H-pyrazole and its derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These studies provide insights into the compound's geometric and electronic structures, enabling a detailed understanding of its chemical behavior (Sathish et al., 2018).

Scientific Research Applications

  • Organometallic Chemistry : Cano et al. (1997) synthesized novel pyrazoles with 3-[4-phenoxyphenyl] and 3-[4-butoxyphenyl] substituents, which are relevant in the field of rhodium chemistry (Cano et al., 1997).

  • Biomedical Applications : Ryzhkova et al. (2020) identified a synthesized compound as promising for regulating inflammatory diseases, indicating its potential in biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Cancer Research : Srour et al. (2018) found that new 1,3,4-trisubstituted pyrazoles exhibited significant anti-cancer activity against various human cancer cell lines (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).

  • Photonic and Electronic Devices : Kumbar et al. (2018) noted the importance of chromen-2-one of pyrazoline tetrazole derivatives in photonic and electronic devices (Kumbar et al., 2018).

  • Organic Synthesis : Yang et al. (2013) developed a Cu-catalyzed Sonogashira-type coupling of 3-(2-bromophenyl)pyrazoles with terminal alkynes for the construction of the pyrazolo[5,1-a]isoquinoline skeleton (Yang, Ren, Wang, Shi, & Wu, 2013).

  • Crystallography and Photophysics : Loh et al. (2013) conducted synthesis and crystal structure studies on several pyrazole compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and others (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

  • Chemical Synthesis and Tautomerism : Trofimenko et al. (2007) focused on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).

Mechanism of Action

The mechanism of action of “3-(2-bromophenyl)-1H-pyrazole” would depend on its specific biological or chemical activity. For example, many brominated aromatic compounds are known to be biologically active, and their mechanisms of action often involve interactions with proteins or other biological macromolecules .

Safety and Hazards

Like many brominated aromatic compounds, “3-(2-bromophenyl)-1H-pyrazole” could potentially be hazardous. It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols .

Future Directions

The study of brominated aromatic compounds and pyrazoles is a vibrant field with many potential future directions. These could include the synthesis of new compounds, the exploration of their biological activities, and the development of their applications in various fields .

properties

IUPAC Name

5-(2-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHTYVJAQNZWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370833
Record name 3-(2-Bromophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-1H-pyrazole

CAS RN

114382-20-6
Record name 3-(2-Bromophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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